2,4-Bis(trifluoromethyl)aniline
Overview
Description
2,4-Bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H5F6N. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 2 and 4 positions, and an amino group at the 1 position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that many trifluoromethyl group-containing compounds have been found to interact with various types of enzymes and receptors .
Mode of Action
Trifluoromethyl group-containing compounds are known to exhibit a wide range of interactions with their targets, often enhancing the potency, selectivity, and metabolic stability of the parent compound .
Biochemical Pathways
Trifluoromethyl group-containing compounds are known to be involved in a variety of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of many drugs, often improving metabolic stability and increasing lipophilicity .
Result of Action
Trifluoromethyl group-containing compounds are known to have a wide range of biological activities, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(trifluoromethyl)aniline . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)aniline typically involves the introduction of trifluoromethyl groups onto an aniline derivative. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions include nitro derivatives, various substituted anilines, and other functionalized aromatic compounds .
Scientific Research Applications
2,4-Bis(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty polymers
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2,5-Bis(trifluoromethyl)aniline
Comparison: 2,4-Bis(trifluoromethyl)aniline is unique due to the specific positioning of its trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWVOUBVGBJRNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957935 | |
Record name | 2,4-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-71-5 | |
Record name | 2,4-Bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 367-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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